N-allyl-2,5-dimethylbenzamide
Description
N-allyl-2,5-dimethylbenzamide is a benzamide derivative featuring an allyl group attached to the nitrogen atom and methyl substituents at the 2- and 5-positions of the benzene ring. Benzamides are tertiary amides known for their versatility in medicinal chemistry, particularly in modulating enzyme activity and interacting with biological targets . The allyl group may enhance reactivity and binding affinity, while the methyl substituents likely influence electronic and steric properties, affecting solubility and metabolic stability .
Properties
IUPAC Name |
2,5-dimethyl-N-prop-2-enylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-4-7-13-12(14)11-8-9(2)5-6-10(11)3/h4-6,8H,1,7H2,2-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNGPFVIXWUOMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-allyl-2,5-dimethylbenzamide to structurally related benzamide derivatives, focusing on substituent effects, biological activities, and chemical properties.
Structural Analogues with Heterocyclic Moieties
- N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide :
The oxadiazole ring in this compound enhances stability and binding affinity to targets such as enzymes or receptors. Compared to this compound, the oxadiazole core may confer greater metabolic resistance and a broader range of biological activities, including antimicrobial and anticancer effects . - N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-N-ethyl-3,5-dimethylbenzamide: The thiolane-sulfonamide moiety in this derivative facilitates interactions with cellular targets, notably inducing apoptosis in cancer cells via caspase activation. This contrasts with the allyl group in this compound, which may prioritize different mechanisms, such as neurotransmitter modulation .
Substituent Variations in Benzamide Derivatives
- N,N-Diethyl-3,5-dimethylbenzamide: This compound shares the dimethylbenzamide backbone but replaces the allyl group with diethyl substituents. However, the allyl group in this compound may offer superior electrophilic reactivity for covalent binding to targets .
- N-benzyl-2,5-difluorobenzamide :
Fluorine atoms at the 2- and 5-positions enhance electronegativity and hydrogen-bonding capacity compared to methyl groups. This substitution pattern could improve target selectivity but reduce metabolic stability relative to this compound .
Chemical Reactivity and Stability
- Electron-Donating vs. Electron-Withdrawing Groups :
Methyl groups (electron-donating) stabilize intermediates in substitution reactions, as seen in N,N-diethyl-3,5-dimethylbenzamide . In contrast, fluorine atoms (electron-withdrawing) in N-benzyl-2,5-difluorobenzamide increase electrophilic aromatic substitution rates . - Heterocyclic Stability :
Oxadiazole and thiolane rings resist oxidation better than allyl groups, which may undergo addition or polymerization under harsh conditions .
Data Table: Key Comparisons of Benzamide Derivatives
| Compound Name | Key Substituents | Biological Activity | Unique Feature | Reference |
|---|---|---|---|---|
| This compound | Allyl, 2,5-dimethyl | Hypothesized neuroactivity | Allyl group for covalent binding | - |
| N-[5-(2,5-dimethylphenyl)-oxadiazol] | Oxadiazole, methoxy | Anticancer, antimicrobial | Oxadiazole-enhanced stability | |
| N-(thiolan-3-yl)-3,5-dimethylbenzamide | Thiolane-sulfonamide | Caspase-mediated apoptosis | Thiolane for target interaction | |
| N-benzyl-2,5-difluorobenzamide | Benzyl, 2,5-difluoro | Selective enzyme inhibition | Fluorine for electronegativity | |
| N,N-diethyl-3,5-dimethylbenzamide | Diethyl, 3,5-dimethyl | Lipophilic CNS penetration | Ethyl for lipophilicity |
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